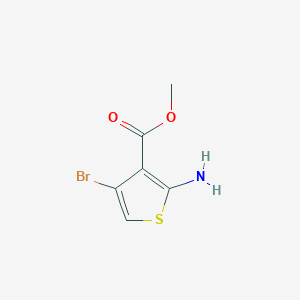
Ácido 3-(bencilamino)-2-metilbutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Benzylamino)-2-methylbutanoic acid” is a hypothetical compound that would consist of a benzyl group (C6H5CH2) attached to an amine functional group (NH2), and a 2-methylbutanoic acid . The benzyl group is a common structural component in organic chemistry, often contributing to the properties of the compound it is part of .
Synthesis Analysis
While specific synthesis methods for “3-(Benzylamino)-2-methylbutanoic acid” are not available, similar compounds are often synthesized through reactions involving amines and carboxylic acids . For instance, amines can be alkylated by reaction with a primary alkyl halide . Additionally, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .
Molecular Structure Analysis
The molecular structure of “3-(Benzylamino)-2-methylbutanoic acid” would likely be determined by the properties of its constituent groups. The benzyl group would contribute aromaticity, while the amine group would introduce a site of basicity . The 2-methylbutanoic acid group would introduce a carboxylic acid functionality, which is polar and can participate in hydrogen bonding .
Chemical Reactions Analysis
Amines, such as the benzylamine group in “3-(Benzylamino)-2-methylbutanoic acid”, can undergo a variety of reactions. For example, they can be alkylated by reaction with a primary alkyl halide, or acylated by reaction with an acid chloride or an acid anhydride . The carboxylic acid group can also participate in a variety of reactions, including esterification and amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Benzylamino)-2-methylbutanoic acid” would be influenced by its constituent groups. The benzyl group is generally nonpolar and may contribute to the compound’s solubility in organic solvents . The amine group can participate in hydrogen bonding, potentially increasing the compound’s boiling point and water solubility . The carboxylic acid group is polar and can also participate in hydrogen bonding .
Aplicaciones Científicas De Investigación
Modificación estructural en el diseño de fármacos
Los aminoácidos, incluidos aquellos con grupos bencilamino, a menudo se utilizan para modificar la estructura de los compuestos farmacológicos para mejorar sus actividades terapéuticas y capacidades de direccionamiento. Por ejemplo, los investigadores han introducido aminoácidos en derivados de ligustrazina-ácido betulínico para mejorar las actividades antitumorales .
Cultivo de tejidos vegetales
Los compuestos con grupos bencilamino, como la bencil amino purina (BAP), se utilizan en el cultivo de tejidos vegetales para promover el crecimiento y el desarrollo. Pueden influir en la aparición y la altura de los chupones de las plantas, lo cual es crucial para la propagación macro exitosa .
Quimiosensores
Los aminoácidos y sus derivados pueden formar parte de quimiosensores que detectan productos químicos específicos o cambios ambientales. Estos sensores pueden sufrir cambios de color visibles o un aumento de la fluorescencia al detectar sustancias diana como el formaldehído .
Propiedades
IUPAC Name |
3-(benzylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,13H,8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNRMIJEVWEOIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)




![Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)
![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)